4-Aminoazobenzene
Overview
Description
4-Aminoazobenzene, also known as Aniline Yellow, is a compound used as a dye for lacquer, varnish, wax products, oil stains, and styrene resins . It is also used in insecticides and as an intermediate in the manufacture of Acid Yellow, diazo dyes, and indulines .
Synthesis Analysis
The synthesis of 4-Aminoazobenzene involves the reduction of nitrobenzene derivatives or the oxidation of aniline . Another method involves the Mills reaction . Further substitution of 4-aminobenzene with strong electron-withdrawing substituents, such as cyano or nitro groups, at the 4′ position yields pseudo-stilbene-type azobenzenes .Molecular Structure Analysis
The molecular formula of 4-Aminoazobenzene is C12H11N3 . The structure-related bending behaviors of cocrystals of 4-Aminoazobenzene were found to be correlated to the dihedral angles between 4-Aminoazobenzene molecules and the bending faces .Chemical Reactions Analysis
4-Aminoazobenzene can undergo photoisomerization from the more stable E form to the Z form . In a study, cocrystals of 4-Aminoazobenzene with a series of coformers containing pyridyl groups were designed to tune its photobending behavior and elasticity .Physical And Chemical Properties Analysis
4-Aminoazobenzene forms yellow to tan crystals or orange needles . It has a melting point of 123-126 °C, a boiling point of >360 °C, and a density of 1.2828 (rough estimate) . It is slightly soluble in chloroform and methanol, and has a water solubility of 29.59mg/L at 25 ºC .Scientific Research Applications
Photopharmacology
Scientific Field
Biomedical Sciences and Pharmacology
Application Summary
Photopharmacology explores the use of light to control drug activity. 4-Aminoazobenzene derivatives are used to create light-responsive drugs that can be activated or deactivated with specific wavelengths of light .
Results and Outcomes
Studies have shown that light can precisely control drug activity, allowing for targeted therapy with reduced side effects. The efficacy of this approach is quantified by measuring drug-target binding affinities and therapeutic outcomes in vitro and in vivo .
Photoswitchable Adhesives
Scientific Field
Material Sciences and Engineering
Application Summary
Photoswitchable adhesives incorporate 4-Aminoazobenzene to create bonds that can be reversed or strengthened with light, useful in temporary fixings or adjustable adhesions .
Methods and Experimental Procedures
The adhesives are synthesized by polymerizing 4-Aminoazobenzene with other monomers, and their adhesive properties are tested under different light conditions.
Biodegradable Materials for Drug Delivery
Scientific Field
Pharmaceutical Technology
Application Summary
4-Aminoazobenzene is used to create biodegradable materials that respond to light, releasing drugs at controlled rates .
Methods and Experimental Procedures
These materials are typically tested in drug release studies where the rate of drug release is measured under various light conditions.
Results and Outcomes
Results indicate that the drug release can be precisely controlled, enhancing the therapeutic efficacy and minimizing systemic exposure .
Surface Relief Grating Formation
Scientific Field
Optics and Photonics
Application Summary
In photonics, 4-Aminoazobenzene is used to form surface relief gratings (SRGs) on materials, which are essential for creating optical components with specific light diffraction properties .
Methods and Experimental Procedures
SRGs are created by irradiating 4-Aminoazobenzene-coated surfaces with patterned light, causing the material to deform and create the grating.
Results and Outcomes
The efficiency of SRG formation is characterized by the depth and uniformity of the gratings, which are measured using techniques like atomic force microscopy .
Photonics
Scientific Field
Photonics and Electronics
Application Summary
4-Aminoazobenzene is utilized in the development of photonic devices due to its light-responsive properties, enabling the creation of smart optical materials .
Methods and Experimental Procedures
The azobenzene compounds are embedded in polymers and exposed to light to induce changes in material properties, which are then measured and analyzed.
Results and Outcomes
The materials exhibit changes in refractive index and can be used to create light-responsive lenses, filters, and other optical components .
Energy
Scientific Field
Energy and Environmental Sciences
Application Summary
4-Aminoazobenzene derivatives are investigated for their potential in energy applications, such as in the design of solar thermal fuels and energy storage systems .
Methods and Experimental Procedures
The compounds’ ability to store and release energy upon light exposure is studied using calorimetric and spectroscopic methods.
Results and Outcomes
Research indicates that these compounds can effectively store solar energy and release it as heat, offering a promising approach for renewable energy technologies .
Each of these applications demonstrates the versatility of 4-Aminoazobenzene in scientific research, highlighting its potential to contribute significantly to various fields through its unique light-responsive properties.
Supramolecular Chemistry
Scientific Field
Chemistry
Application Summary
4-Aminoazobenzene is used in supramolecular chemistry to form host-guest complexes with molecules like cucurbit[7]uril, which can lead to the development of new drug delivery systems .
Methods and Experimental Procedures
The complexation is studied using UV-spectroscopy, 1H NMR, and molecular simulations. The affinity of 4-Aminoazobenzene in acidic solutions is particularly high, which is beneficial for targeted drug release.
Results and Outcomes
The binding constant between cucurbit[7]uril and 4-Aminoazobenzene is determined, and the thermodynamic properties of complex formation are investigated, providing insights into the structure of the complex .
Molecular Electronics
Scientific Field
Electronics
Application Summary
The photoisomerization property of 4-Aminoazobenzene is exploited in molecular electronics to create light-responsive electronic devices .
Methods and Experimental Procedures
The azobenzene compounds are integrated into electronic circuits, and their conductive properties are analyzed under different lighting conditions to assess their switchable nature.
Environmental Sensing
Scientific Field
Environmental Science
Application Summary
4-Aminoazobenzene derivatives are used in environmental sensing to detect pollutants and toxins, as they can change color or fluorescence in response to specific chemicals .
Methods and Experimental Procedures
Sensors are fabricated using 4-Aminoazobenzene, and their response to various environmental stimuli is measured through spectroscopic methods.
Results and Outcomes
The sensors show a quantifiable change in optical properties in the presence of certain pollutants, allowing for the detection and measurement of environmental contaminants .
Smart Textiles
Scientific Field
Textile Engineering
Application Summary
In smart textiles, 4-Aminoazobenzene is incorporated into fabrics to create garments that change color with light, which can be used for fashion or camouflage .
Methods and Experimental Procedures
Textiles are treated with azobenzene compounds, and their color-changing properties are tested under various light conditions to evaluate their stability and response time.
Results and Outcomes
The textiles exhibit reversible color changes, providing dynamic visual effects and potential applications in adaptive camouflage materials .
Data Storage
Scientific Field
Information Technology
Application Summary
The reversible photoisomerization of 4-Aminoazobenzene is utilized in optical data storage systems to record and erase data using light .
Methods and Experimental Procedures
Data storage media are coated with azobenzene derivatives, and the writing and erasing of data are performed using lasers of specific wavelengths.
Results and Outcomes
The systems show high-density data storage capacity with the ability to rapidly write and erase information, demonstrating a promising approach for future data storage technologies .
Light-Driven Actuators
Scientific Field
Robotics and Materials Science
Application Summary
4-Aminoazobenzene is used in the creation of light-driven actuators, which can convert light energy into mechanical motion .
Methods and Experimental Procedures
Actuators are constructed using azobenzene-containing polymers, and their mechanical response to light is characterized through mechanical testing.
Results and Outcomes
The actuators display controllable and repeatable motion when exposed to light, suggesting their use in soft robotics and adaptive materials .
These applications showcase the broad potential of 4-Aminoazobenzene in various scientific fields, leveraging its unique photoresponsive properties for innovative and practical solutions.
Molecular Machines
Scientific Field
Nanotechnology
Application Summary
4-Aminoazobenzene molecules are used as components in molecular machines, which are devices composed of molecular components that produce quasi-mechanical movements in response to specific stimuli .
Methods and Experimental Procedures
The azobenzene molecules are integrated into larger molecular structures. Their motion is induced by light, which causes a change in the configuration of the azobenzene, driving the mechanical movement.
Results and Outcomes
The performance of these molecular machines is evaluated by their ability to convert light energy into mechanical work, with the efficiency measured in terms of the work output per photon absorbed.
Liquid Crystals
Scientific Field
Material Science
Application Summary
4-Aminoazobenzene derivatives are used in the design of liquid crystal displays (LCDs) due to their ability to reorient in response to electric fields and light, affecting the light polarization and display properties .
Methods and Experimental Procedures
The azobenzene compounds are aligned within a liquid crystal matrix. Their orientation and the resulting optical properties are manipulated using electric fields and light.
Results and Outcomes
The quality of the LCDs is assessed by the contrast ratio, response time, and stability of the display under various lighting conditions.
Photoresponsive Polymers
Scientific Field
Polymer Chemistry
Application Summary
4-Aminoazobenzene is incorporated into polymers to create materials that change their properties, such as shape or solubility, upon exposure to light, which has applications in smart coatings and drug delivery systems .
Methods and Experimental Procedures
The polymers are synthesized with azobenzene groups that act as photoresponsive units. The changes in material properties are characterized using spectroscopy and rheology.
Results and Outcomes
The effectiveness of these polymers is determined by the magnitude of the property change and the reversibility of the response to light.
Photodynamic Therapy
Scientific Field
Medical Therapy
Application Summary
In photodynamic therapy, 4-Aminoazobenzene derivatives are used as photosensitizers to generate reactive oxygen species upon light activation, which can kill cancer cells .
Methods and Experimental Procedures
The compounds are administered to patients and activated by light at the tumor site. The generation of reactive oxygen species and the subsequent cell death are monitored.
Results and Outcomes
The success of the therapy is measured by the reduction in tumor size and the survival rate of the patients.
Photochemical Sensors
Scientific Field
Analytical Chemistry
Application Summary
4-Aminoazobenzene is used in the development of photochemical sensors that detect and measure the presence of various analytes based on changes in light absorption or emission .
Methods and Experimental Procedures
The sensors are calibrated with known concentrations of analytes, and the changes in optical properties are correlated with the analyte concentration.
Results and Outcomes
The sensitivity and selectivity of the sensors are evaluated by their limit of detection and the range of analytes they can accurately measure.
Solar Energy Harvesting
Scientific Field
Renewable Energy
Application Summary
4-Aminoazobenzene compounds are explored for their potential in solar energy harvesting, where they can be used to capture and store solar energy in chemical bonds .
Safety And Hazards
Future Directions
Recent research has focused on the photomechanical behavior and elasticity of 4-Aminoazobenzene . The development of cocrystals of 4-Aminoazobenzene with various coformers has shown promise in tuning its photobending behavior and improving its elasticity . Another area of interest is the antimicrobial activity of azobenzene compounds, including 4-Aminoazobenzene .
properties
IUPAC Name |
4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQKUYVSJWQSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Record name | 4-AMINOAZOBENZENE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6024460, DTXSID40859039 | |
Record name | C.I. Solvent Yellow 1 | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline] | |
Record name | 4-AMINOAZOBENZENE | |
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Record name | p-Aminoazobenzene | |
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Boiling Point |
greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C | |
Record name | 4-AMINOAZOBENZENE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C | |
Record name | 4-AMINOAZOBENZENE | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink | |
Record name | 4-AMINOAZOBENZENE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |
Record name | p-Aminoazobenzene | |
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Mechanism of Action |
The profile of ras gene mutations in spontaneous CD-1 mouse liver tumors were compared with that found in liver tumors that were induced by a single ip injection of either 7,12-dimethylbenz(a)anthracene, 4-aminoazobenzene, N-hydroxy-2-acetylaminofluorene, or N-nitrosodiethylamine. By direct sequencing of polymerase chain reaction amplified tumor DNA, the carcinogen induced tumors were found to have much higher frequencies of ras gene activation than spontaneous tumors. Furthermore, each carcinogen caused specific types of ras mutations not detected in spontaneous tumors, including several novel mutations not previously associated with either the carcinogen or mouse hepatocarcinogenesis. For example, the model compound 7,12-dimethylbenz(a)anthracene is known to cause predominantly A to T transversions in Ha-ras codon 61 in mouse skin and mammary tumors, consistent with the ability of 7,12-dimethylbenz(a)anthracene to form bulky adducts with adenosine. The results demonstrate that the predominant mutation caused by 7,12-dimethylbenz(a)anthracene in mouse liver tumors is a G to C transversion in Ki-ras codon 13 (7,12-dimethylbenz(a)anthracene is also known to form guanosine adducts), illustrating the influence of both chemical and tissue specific factors in determining the type of ras gene mutations in a tumor. 4-Aminoazobenzene and N-hydroxy-2-acetylaminofluorene also caused the Ki-ras codon 13 mutation. In addition, we found that N-nitrosodiethylamine, 4-aminoazobenzene, and N-hydroxy-2-acetylaminofluorene all caused G to T transversions in the N-ras gene (codons 12 or 13). This is the first demonstration of N-ras mutations in mouse liver tumors, establishing a role for the N-ras gene in mouse liver carcinogenesis. Finally, comparison of the ras mutations detected in the direct tumor analysis with those detected after NIH3T3 cell transfection indicates that spontaneous ras mutations (in Ha-ras codon 61) are often present in only a small fraction of the tumor cells, raising the possibility that they may sometimes occur as a late event in CD-1 mouse hepatocarcinogenesis. | |
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Product Name |
4-Aminoazobenzene | |
Color/Form |
Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals | |
CAS RN |
60-09-3, 25548-34-9 | |
Record name | 4-AMINOAZOBENZENE | |
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Record name | 4-Aminoazobenzene | |
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Record name | Aniline Yellow | |
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Record name | Benzenamine, 4-(2-phenyldiazenyl)- | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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Record name | 4-aminoazobenzene | |
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Record name | P-AMINOAZOBENZENE | |
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Melting Point |
262 °F (NTP, 1992), 128 °C | |
Record name | 4-AMINOAZOBENZENE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.